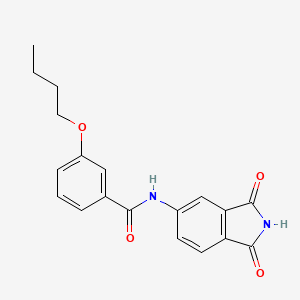

3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide

Beschreibung

3-Butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide is a synthetic benzamide derivative characterized by a butoxy substituent at the 3-position of the benzamide ring and a 1,3-dioxoisoindolin-5-yl group attached via the amide nitrogen.

Eigenschaften

IUPAC Name |

3-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-2-3-9-25-14-6-4-5-12(10-14)17(22)20-13-7-8-15-16(11-13)19(24)21-18(15)23/h4-8,10-11H,2-3,9H2,1H3,(H,20,22)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEILZJSOXXFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide typically involves the following steps:

Formation of the Isoindoline-1,3-dione Scaffold: The isoindoline-1,3-dione scaffold can be synthesized by the condensation reaction of an aromatic primary amine with a maleic anhydride derivative.

Attachment of the Butoxy Group: The butoxy group can be introduced through a nucleophilic substitution reaction using butanol and an appropriate leaving group.

Formation of the Benzamide Moiety: The final step involves the coupling of the isoindoline-1,3-dione scaffold with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the butoxy group or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Butanol in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or isoindoline derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Longer alkoxy chains (e.g., pentadecyl in CTPB) are linked to increased HAT activation . Isoindolinyl Moieties: The 1,3-dioxoisoindolin-5-yl group is structurally distinct from substituents like pyridinyl or benzodioxolyl in other analogs.

Biological Activity Trends: HAT modulation is highly substituent-dependent. For example, CTPB activates p300 HAT activity, while shorter-chain analogs like CTB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide) show weaker effects . In PCAF HAT inhibition assays, acylated benzamides (e.g., 2-hexanoylamino derivatives) exhibit moderate activity (~60–70% inhibition at 100 μM), suggesting that the target compound’s butoxy group could similarly influence enzyme interaction .

Physicochemical Properties: The bromo-substituted analog (MW 345.15) highlights how halogens impact molecular weight and polar surface area, which may affect solubility and bioavailability.

Biologische Aktivität

3-butoxy-N-(1,3-dioxoisoindolin-5-yl)benzamide is a compound of significant interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features a benzamide core with a butoxy group and an isoindoline moiety, which are critical for its biological activity. The structure can be represented as follows:

Key Structural Components

- Benzamide Core : Provides stability and potential interaction sites for biological targets.

- Isoindoline Moiety : Enhances binding affinity to enzymes or receptors.

- Butoxy Group : Increases lipophilicity, facilitating membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, potentially affecting pathways related to inflammation or cancer.

- Receptor Modulation : It may bind to specific receptors, altering their activity and leading to downstream effects in cellular signaling.

In Vitro Studies

Recent studies have evaluated the biological activity of similar compounds with the isoindoline structure, suggesting that this compound could exhibit:

- Antimicrobial Activity : Potential effectiveness against bacterial strains.

- Anti-inflammatory Effects : Modulation of inflammatory pathways through receptor engagement.

In Vivo Studies

Preliminary in vivo studies on related compounds indicate low toxicity at therapeutic doses, suggesting that this compound might also be safe for further investigation.

| Compound | Biological Activity | LC50 (μM) | Toxicity Observations |

|---|---|---|---|

| Compound A | Antimicrobial | 28.9 ± 5.6 | No toxicity observed |

| Compound B | Anti-inflammatory | 162.7 ± 26.2 | Mild behavioral effects |

Study 1: Insecticidal Activity

A study evaluating the larvicidal activity of compounds similar to this compound found significant effects against Aedes aegypti, a vector for various viral diseases. The findings highlighted the importance of structural components in enhancing biological efficacy.

Study 2: Neuroprotective Effects

Research on NLRP3 inflammasome inhibitors has shown that compounds with similar structures can selectively inhibit inflammatory responses in neurodegenerative disorders. This suggests that this compound may have potential applications in treating such conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.